molecular formula C20H22N4O3S B2921767 ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1170502-16-5

ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No. B2921767
CAS RN: 1170502-16-5
M. Wt: 398.48
InChI Key: ZLWHLLYLNUWLTK-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing promising results in antimicrobial activity against test microorganisms, with some compounds exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium Tuberculosis Inhibition

Reddy et al. (2014) synthesized benzofuran and benzo[d]isothiazole derivatives targeting Mycobacterium tuberculosis DNA GyrB inhibition. These compounds, designed by molecular hybridization, showed significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with notable antitubercular activity and minimal cytotoxicity in eukaryotic cells (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Crystal Structure Analysis

Faizi, Ahmad, and Golenya (2016) detailed the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, providing insights into the conformation and dihedral angles of the molecules, which is crucial for understanding the structural basis of their biological activity (Faizi, Ahmad, & Golenya, 2016).

Carbazole Derivatives for Anticancer Activity

Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives evaluated for antibacterial, antifungal, and anticancer activities. Several compounds showed significant antibacterial and antifungal activity, with notable activity against the Human Breast Cancer Cell Line MCF7, highlighting the potential of these derivatives in cancer therapy (Sharma, Kumar, & Pathak, 2014).

Hypoglycemic Agents Activating GK and PPARγ

Song et al. (2011) developed novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-acting hypoglycemic agents activating glucokinase (GK) and PPARγ. Their study found a compound that effectively reduced glucose levels in mice after oral glucose loading, showcasing a new avenue for diabetes treatment (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-3-27-20(26)24-10-8-23(9-11-24)19(25)15-13-28-18(21-15)17-12-14-6-4-5-7-16(14)22(17)2/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWHLLYLNUWLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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